Cas no 2361609-30-3 (4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride)

4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol hydrochloride is a chiral organic compound featuring a piperidine core substituted with a phenolic group and a chlorophenoxy-hydroxypropyl moiety. Its stereospecific (R)-configuration at the hydroxypropyl chain enhances selectivity in biological interactions. The hydrochloride salt improves solubility and stability, making it suitable for pharmaceutical research. The compound's structural complexity allows for potential applications as an intermediate in drug development, particularly in targeting receptor-mediated pathways. Its well-defined molecular architecture supports precise synthetic modifications, facilitating structure-activity relationship studies. The presence of both aromatic and polar functional groups contributes to its balanced physicochemical properties, aiding in formulation and bioavailability optimization.
4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride structure
2361609-30-3 structure
Product Name:4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride
CAS No:2361609-30-3
MF:C20H25Cl2NO3
MW:398.323404073715
CID:6376827
PubChem ID:139026380
Update Time:2025-10-31

4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2361609-30-3
    • 4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride
    • 4-{1-[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl}phenol hydrochloride
    • EN300-7426337
    • Inchi: 1S/C20H24ClNO3.ClH/c21-17-3-7-20(8-4-17)25-14-19(24)13-22-11-9-16(10-12-22)15-1-5-18(23)6-2-15;/h1-8,16,19,23-24H,9-14H2;1H/t19-;/m1./s1
    • InChI Key: ASEBYSLOLMZLDF-FSRHSHDFSA-N
    • SMILES: ClC1C=CC(=CC=1)OC[C@@H](CN1CCC(C2C=CC(=CC=2)O)CC1)O.Cl

Computed Properties

  • Exact Mass: 397.1211490g/mol
  • Monoisotopic Mass: 397.1211490g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 373
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.9Ų

4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride Related Literature

Additional information on 4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride

Introduction to 4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride (CAS No. 2361609-30-3)

The compound 4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride, identified by its CAS number 2361609-30-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure, characterized by a piperidine ring and phenolic hydroxyl groups, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel compounds that exhibit potent pharmacological activity while maintaining a favorable safety profile. The piperidin-4-yl moiety in the compound's structure is particularly noteworthy, as it is commonly found in a variety of bioactive molecules. This moiety contributes to the compound's solubility and bioavailability, which are critical factors in drug design. Additionally, the presence of 4-Chlorophenoxy and 2-hydroxypropyl substituents enhances its interaction with biological receptors, potentially leading to improved therapeutic efficacy.

The hydrochloride salt form of this compound, denoted as hydrochloride, further enhances its pharmacokinetic properties. The salt form improves the compound's stability and solubility, making it more suitable for formulation into pharmaceutical products. These attributes have positioned this compound as a valuable asset in the ongoing quest to develop new treatments for various medical conditions.

Current research in medicinal chemistry has highlighted the importance of optimizing molecular structures to achieve desired pharmacological outcomes. The synthesis and characterization of 4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride have been driven by these principles. Advanced computational methods and synthetic techniques have been employed to fine-tune the compound's properties, ensuring that it meets stringent pharmaceutical standards.

The potential applications of this compound are broad and span multiple therapeutic areas. Preliminary studies have suggested that it may exhibit anti-inflammatory, analgesic, and even neuroprotective effects. These findings are particularly exciting given the increasing prevalence of chronic inflammatory diseases and neurodegenerative disorders worldwide. The ability of this compound to modulate biological pathways associated with these conditions makes it a compelling candidate for further clinical investigation.

In the realm of drug discovery, the integration of structural biology and computational modeling has revolutionized the way new compounds are designed and evaluated. The insights gained from these approaches have enabled researchers to predict the binding affinity and mechanism of action of potential drug candidates with greater accuracy. The development of 4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride is a testament to these advancements, as it embodies the principles of rational drug design.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of chiral auxiliaries in the synthesis of the (2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl group is particularly noteworthy, as it ensures enantioselectivity—a critical factor in pharmaceutical development. This level of precision underscores the sophistication of modern synthetic methodologies.

Evaluation of this compound's pharmacological activity has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors relevant to human health. These findings have been corroborated by preliminary in vivo studies, which indicate that the compound exhibits promising therapeutic effects without significant side effects.

The regulatory landscape for new pharmaceuticals is stringent and requires extensive documentation to support safety and efficacy claims. The development pipeline for 4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride is designed to meet these requirements, ensuring that it can progress through clinical trials and eventually reach patients who may benefit from its therapeutic effects.

In conclusion, the compound 4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride (CAS No. 2361609-30-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a compelling candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex medical challenges.

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